molecular formula C10H12N2O B15131051 4-phenyl-2-Piperazinone

4-phenyl-2-Piperazinone

Cat. No.: B15131051
M. Wt: 176.21 g/mol
InChI Key: GDFOMAWRUIBQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2-piperazinone (CAS 1445779-80-5) is a piperazine-based organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . Piperazine derivatives are significant pharmaceutical intermediates, and their incorporation into molecular frameworks is known to enhance biological activity . This compound serves as a key scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. Research into similar piperazine-containing compounds has demonstrated potent cytotoxic effects against human liver cancer cell lines, inducing apoptosis through both the intrinsic and extrinsic pathways . Furthermore, structural analogs have shown promise in neuroscience research, exhibiting anticonvulsant activity in maximal electroshock (MES) seizure models, which are used to identify compounds that prevent the spread of seizure activity . The piperazine core is a privileged structure in drug discovery, found in a wide range of approved drugs and experimental compounds due to its versatile binding properties . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-phenylpiperazin-2-one

InChI

InChI=1S/C10H12N2O/c13-10-8-12(7-6-11-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13)

InChI Key

GDFOMAWRUIBQTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Phenyl 2 Piperazinone Derivatives

Strategies for Core 2-Piperazinone Ring Formation

The construction of the 2-piperazinone ring is a fundamental step in the synthesis of 4-phenyl-2-piperazinone derivatives. Methodologies range from classical cyclization reactions to modern catalytic processes, allowing for the efficient assembly of the heterocyclic core.

Cyclization Reactions for Piperazinone Heterocycle Construction

The formation of the 2-piperazinone ring is predominantly achieved through intramolecular cyclization reactions, where a linear precursor containing the necessary functional groups is induced to form the six-membered ring. A variety of strategies have been developed to construct the cyclization precursors and effect the ring-closing step. tandfonline.com

Common approaches often begin with readily available starting materials like amino acids and 1,2-diamines, which undergo a sequence of reactions to build a suitable open-chain intermediate for cyclization. researchgate.net Key C-N bond-forming reactions are central to these syntheses. tandfonline.com For instance, one established method involves the thermal cyclization of an N-(2-aminoethyl)amino acid ester, such as heating an ester like N-(2-aminoethyl)glycine ethyl ester, which cyclizes to form the piperazinone ring with the elimination of ethanol. tandfonline.com

More advanced and efficient methods have also been reported. A cascade, metal-promoted transformation has been developed that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinones in good yields through a one-pot process that forms three new bonds. thieme-connect.com Other notable cyclization strategies include:

The reduction of diketopiperazines. researchgate.net

A 6-exo amide-epoxide ring-opening cyclization to form the C6-N1 bond. acs.org

The Petasis three-component coupling of a boronic acid, a diamine (like Boc-ethylene diamine), and glyoxylic acid, followed by acidic cyclization. tandfonline.com

The Ugi four-component coupling strategy to efficiently assemble the necessary functionalities for cyclization. tandfonline.com

The table below summarizes various cyclization strategies for constructing the 2-piperazinone ring.

Starting Materials/PrecursorsReaction StrategyKey Features
N-(2-aminoethyl)amino acid estersThermal CyclizationDirect formation with elimination of alcohol. tandfonline.com
Chloro allenylamide, primary amine, aryl iodideCascade Metal-Promoted TransformationOne-pot, three-bond formation. thieme-connect.com
Amine and (S)-epichlorohydrin6-exo Amide-Epoxide CyclizationOperationally simple, high yield, and excellent enantiomeric purity. acs.org
Boronic acid, Boc-ethylene diamine, glyoxylic acidPetasis Three-Component CouplingRapid assembly of precursor for acid-catalyzed cyclization. tandfonline.com

Stereoselective Synthesis of this compound Analogs

Controlling the stereochemistry of substituents on the piperazinone ring is crucial, and several stereoselective synthetic methods have been developed. A powerful one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-aryl-piperazin-2-ones with high enantiomeric excess (up to 99% ee). acs.org This method uses a quinine-derived urea (B33335) as a stereoselective catalyst for two of the three steps. acs.org

Another significant strategy involves the Jocic-type reaction of enantiomerically-enriched trichloromethyl-containing alcohols with unsymmetrical 1,2-diamines. researchgate.net This method proceeds with inversion of configuration and minimal loss of stereochemical integrity, providing a reliable route to chiral 1-substituted piperazinones. researchgate.net The use of chiral starting materials, such as naturally occurring amino acids, also serves as a foundational strategy for building chiral non-racemic 2-piperazinone derivatives. tandfonline.comresearchgate.net

The table below highlights key stereoselective synthesis methods.

MethodKey Reagents/CatalystsStereochemical Outcome
One-Pot Knoevenagel/Asymmetric Epoxidation/DROCQuinine-derived urea, cumyl hydroperoxide, 1,2-ethylenediamineHigh enantioselectivity (up to 99% ee) for 3-aryl-piperazin-2-ones. acs.org
Modified Jocic-Type ReactionEnantiomerically-enriched trichloromethyl-alcohols, 1,2-diaminesRegioselective formation of 1-substituted piperazinones with inversion of configuration. researchgate.net
Asymmetric Lithiation-TrappingN-Boc piperazine (B1678402), s-BuLi, (-)-sparteine or (+)-sparteine surrogateDirect functionalization of the piperazine ring to yield single stereoisomers. acs.org

Functionalization and Derivatization Approaches for 4-Phenyl-2-Piperazinones

Once the core 2-piperazinone ring is formed, further structural diversity can be achieved by introducing various substituents onto the nitrogen atoms, the phenyl ring, or the carbon backbone of the heterocycle.

N-Substitution Reactions on the Piperazinone Nitrogen Atoms

The two nitrogen atoms in the piperazinone ring offer sites for further functionalization, most commonly through N-alkylation and N-arylation reactions. These substitutions are critical for modulating the properties of the final compound. researchgate.netnih.gov

Standard N-alkylation can be achieved by reacting the piperazinone with alkyl halides or substituted benzyl (B1604629) halides in the presence of a base like potassium carbonate. nih.govnih.gov Reductive amination is another versatile method, where a piperazinone is reacted with an aldehyde or ketone in the presence of a reducing agent to form an N-alkyl derivative. tandfonline.comnih.gov

For the synthesis of N-aryl derivatives, modern cross-coupling reactions are frequently employed. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for coupling aryl halides with the piperazinone nitrogen. nih.gov Similarly, the copper-catalyzed Ullmann–Goldberg reaction provides another route to N-aryl piperazinones. nih.gov

Reaction TypeReagentsPurpose
N-AlkylationAlkyl halides, K₂CO₃Introduction of alkyl groups. nih.govnih.gov
N-BenzylationBenzyl halides, K₂CO₃Introduction of benzyl groups. nih.gov
Reductive AminationAldehydes/ketones, reducing agent (e.g., NaCNBH₃)Introduction of substituted alkyl groups. tandfonline.comnih.gov
Buchwald-Hartwig AminationAryl halides, Palladium catalyst, baseFormation of N-aryl derivatives. nih.gov

Aromatic Substitutions on the 4-Phenyl Moiety

Introducing substituents onto the 4-phenyl ring of this compound is typically accomplished by starting the synthesis with an already substituted aniline or aryl halide precursor, rather than by direct substitution on the pre-formed heterocycle. This precursor approach allows for a wide range of functional groups to be incorporated into the final molecule.

For example, substituted phenylpiperazine derivatives can be synthesized by first performing reactions such as sulfonylation and alkylation on a substituted aniline (e.g., 2-substituted 4-methylaniline). nih.govnih.gov This modified aniline is then cyclized with an agent like bis(2-chloroethyl)amine hydrochloride to construct the piperazine ring, yielding a product with the desired substitution pattern on the phenyl moiety. nih.govnih.gov

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to couple various substituted aryl halides directly with piperazine or a piperazinone precursor. nih.gov This strategy is highly effective for creating libraries of compounds with diverse electronic and steric properties on the phenyl ring. Nucleophilic aromatic substitution (SNAr) is another key method, particularly when the aryl ring is activated by electron-withdrawing groups. researchgate.netnih.gov This reaction involves the displacement of a leaving group, such as a halogen, from the aromatic ring by the nitrogen nucleophile of the piperazine. researchgate.net

Synthetic StrategyDescriptionExample Precursors
Precursor CyclizationA substituted aniline is modified and then cyclized to form the desired phenylpiperazine derivative.2-substituted 4-methylaniline. nih.govnih.gov
Buchwald-Hartwig AminationA palladium catalyst is used to couple a substituted aryl halide with the piperazine nitrogen.Various aryl halides. nih.gov
Nucleophilic Aromatic Substitution (SNAr)Piperazine acts as a nucleophile to displace a leaving group on an electron-deficient aromatic ring.Pentafluoropyridine. researchgate.net

Modifications at the C-2 Position of the Piperazinone Ring (e.g., Carboxylation)

While the C-2 position is a carbonyl group, the term "modifications at the C-2 position" in the context of piperazinones often refers to the functionalization of the adjacent α-carbon (C-3). Direct C-H functionalization of the piperazine ring's carbon atoms has emerged as a powerful strategy to introduce complexity, moving beyond traditional N-substitutions which account for the majority of derivatives. mdpi.comencyclopedia.pub

Asymmetric lithiation followed by trapping with an electrophile is a key method for introducing substituents at the α-carbon position. acs.org This approach, using reagents like s-BuLi and a chiral ligand such as (-)-sparteine, allows for the direct and stereoselective functionalization of the intact piperazine ring. acs.org

In recent years, photoredox catalysis has provided innovative pathways for C-H functionalization. These light-mediated reactions can generate α-amino radicals from the piperazine ring, which can then couple with various partners. mdpi.comencyclopedia.pub This has enabled reactions such as:

C-H Arylation: Coupling N-Boc piperazines with 1,4-dicyanobenzenes. mdpi.comencyclopedia.pub

C-H Vinylation: Reaction with vinyl sulfones. mdpi.com

C-H Alkylation: Coupling with α,β-unsaturated carbonyl compounds. mdpi.com

These methods provide direct access to carbon-substituted piperazinone derivatives that were previously difficult to synthesize. mdpi.com

Modification MethodKey Reagents / ConditionsType of Substitution
Asymmetric Lithiation-Trappings-BuLi, (-)-sparteine, electrophileStereoselective α-alkylation. acs.org
Photoredox C-H ArylationIr(ppy)₃ catalyst, light, 1,4-dicyanobenzeneα-arylation. mdpi.comencyclopedia.pub
Photoredox C-H AlkylationAcridinium salt photocatalyst, light, α,β-unsaturated carbonylsα-alkylation. mdpi.com

Advanced Synthetic Techniques for this compound Libraries

The generation of diverse molecular libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. For scaffolds like this compound, advanced synthetic techniques are employed to efficiently create large collections of derivatives for pharmacological evaluation. These methods include solid-phase synthesis for combinatorial chemistry, palladium-catalyzed reactions for core structure formation, and optimized multi-step sequences to ensure efficiency and yield.

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid assembly of combinatorial libraries. In this approach, a starting material is chemically anchored to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise fashion. Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the purification process.

A key strategy for creating libraries of this compound analogues involves the use of a piperazine scaffold, such as N4-(aminophenyl)-piperazine-2-carboxylic acid, which is attached to the solid support. nih.govresearchgate.net This resin-bound scaffold serves as a versatile platform for diversification. By reacting the scaffold with a variety of building blocks, a large number of distinct compounds can be synthesized. For instance, a 160-member library was successfully produced by combining piperazine scaffolds with eight different sulfonyl chlorides or acid chlorides and ten different amines. nih.govresearchgate.netacs.org The final products are then cleaved from the resin for screening. Analysis of such libraries, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), is used to confirm the presence of the desired products and assess their purity. nih.govresearchgate.net

Table 1: Example of Building Blocks for SPOS of a Piperazine Library

Scaffold Component Building Block Type Number of Variations
N4-(m-aminophenyl)-piperazine-2-carboxylic acid Sulfonyl Chlorides / Acid Chlorides 8
N4-(o-aminophenyl)-piperazine-2-carboxylic acid Amines 10

This table illustrates the combinatorial approach where scaffolds are combined with diverse reagents to generate a library of 160 unique compounds.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering mild and efficient routes to form carbon-carbon and carbon-nitrogen bonds. These methods are particularly valuable for constructing the core heterocyclic structure of piperazinones and for introducing the phenyl group at the N4 position.

Several palladium-catalyzed strategies have been developed for the synthesis of substituted piperazines and piperazinones:

Carboamination Reactions: This method involves the palladium-catalyzed reaction between an aryl halide (like a bromophenyl group) and a substituted ethylenediamine derivative to form the piperazine ring. nih.govresearchgate.net This strategy allows for the modular construction of the heterocycle and can generate two chemical bonds and up to two stereocenters in a single step with high diastereoselectivity. nih.govresearchgate.net

Asymmetric Hydrogenation: Chiral piperazin-2-ones can be synthesized through the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors. dicp.ac.cnrsc.org This reaction provides access to enantiomerically enriched products with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cn The resulting chiral piperazinone can then be converted to the corresponding chiral piperazine without loss of optical purity. dicp.ac.cnrsc.org

Decarboxylative Cyclization: A novel method for synthesizing highly substituted piperazinones involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. nih.govacs.org This process is highly modular, proceeds under mild conditions, and tolerates a wide range of functional groups on both reaction partners, affording products in good to excellent yields. nih.govacs.org

Table 2: Overview of Palladium-Catalyzed Reactions for Piperazinone Synthesis

Reaction Type Catalyst/Ligand Example Key Transformation Reference
Carboamination Pd₂(dba)₃ / P(2-furyl)₃ Forms piperazine ring from aryl halides and diamines nih.gov
Asymmetric Hydrogenation Pd(OCOCF₃)₂ / (R)-TolBINAP Reduces pyrazin-2-ols to chiral piperazin-2-ones dicp.ac.cn
Decarboxylative Cyclization Pd(0) / DPEphos Couples propargyl carbonates and diamines acs.org

This table summarizes different palladium-catalyzed methodologies used in the synthesis of the piperazine and piperazinone core structures.

The synthesis of complex molecules like functionalized 4-phenyl-2-piperazinones often requires multi-step reaction sequences. A significant challenge in multi-step synthesis is the cumulative loss of yield at each stage due to isolation and purification processes. To enhance efficiency, modern synthetic chemistry increasingly relies on telescoping reactions and continuous flow processes, often guided by automated optimization algorithms. nih.govthe-eye.eu

Continuous flow chemistry is particularly well-suited for multi-step synthesis. the-eye.eunih.gov In this technique, reagents are continuously pumped through a network of tubes and reactors where reactions occur. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety. For instance, a two-step process involving a heterogeneously catalyzed hydrogenation followed by an amidation has been successfully optimized in a continuous flow system. nih.gov

The optimization of these multi-step processes is crucial. Automated systems using Bayesian optimization algorithms can efficiently explore the reaction parameter space (e.g., temperature, reagent concentration, catalyst loading) to identify the optimal conditions with a minimal number of experiments. nih.gov This automated approach accelerates process development and leads to more robust and efficient syntheses for pharmaceutical applications. nih.govnih.gov

Table 3: Key Parameters for Optimization in Multi-Step Synthesis

Parameter Description Impact on Reaction
Temperature Controls reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products.
Pressure Particularly important for reactions involving gases (e.g., hydrogenation). Can increase gas solubility and reaction rate.
Reagent Concentration The amount of reactants in the solvent. Affects reaction kinetics and stoichiometry.
Catalyst Loading The amount of catalyst used. Influences reaction rate and cost-effectiveness.
Flow Rate / Residence Time In flow chemistry, determines how long reagents spend in the reactor. Critical for ensuring complete conversion.

This table outlines common variables that are adjusted during optimization protocols to maximize the yield and purity of the final product in a multi-step synthesis.

Advanced Spectroscopic and Analytical Characterization of 4 Phenyl 2 Piperazinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-phenyl-2-piperazinone and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics in solution. rsc.org

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons of the phenyl group and the piperazinone ring.

The aromatic protons of the phenyl group typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.15 and 7.31 ppm. chemicalbook.com The chemical shifts of these protons can be influenced by the presence of substituents on the phenyl ring. Electron-donating groups tend to shift the signals of ortho and para protons to a higher field (upfield), while electron-withdrawing groups cause a downfield shift. organicchemistrydata.org

The protons on the piperazinone ring give rise to signals in the aliphatic region of the spectrum. Due to the conformational flexibility of the piperazine (B1678402) ring and the potential for restricted rotation around the amide bond, the signals for the methylene (B1212753) protons can be complex. rsc.org For instance, in some N,N'-disubstituted piperazines, temperature-dependent NMR studies have shown that at lower temperatures, the signals for the piperazine protons can split into multiple distinct peaks, indicating the presence of different conformers. rsc.org For example, in one study, the eight protons of a pseudo-symmetrical 1,4-piperazine heterocycle were represented by two multiplets at δ 3.85-3.84 ppm and 3.22-3.15 ppm. researchgate.net

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (Phenyl)7.15 - 7.31MultipletShift is influenced by substituents on the phenyl ring. organicchemistrydata.org
Piperazinone Ring (CH₂)~2.5 - 4.0Multiplet / Broad SingletCan be complex due to conformational isomers and restricted rotation. rsc.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Unlike ¹H NMR, peak integration in ¹³C NMR is generally not used for quantitative analysis unless the molecule is isotopically enriched. libretexts.org However, the chemical shift of each carbon signal is highly indicative of its chemical environment. libretexts.orgoregonstate.edu

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the piperazinone ring is typically the most downfield signal, appearing in the range of 165-180 ppm. wisc.edu The carbons of the phenyl ring usually resonate between 110 and 140 ppm. wisc.edu The chemical shifts of the aliphatic carbons of the piperazinone ring are found further upfield. For example, in a study of 1,4-diarylsubstituted-2-piperazinones, the substituent chemical-shift effects were calculated, showing different values for the lactam- and amine-substituted aromatic rings. nih.gov

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)165 - 180Typically the most downfield signal. wisc.edu
Aromatic (Phenyl)110 - 140Substituent effects can be observed. nih.gov
Piperazinone Ring (CH₂)40 - 60Chemical shifts are sensitive to the local electronic environment.

Heteronuclear NMR (e.g., ¹⁹F NMR) for Substituted 4-Phenyl-2-Piperazinones

For substituted 4-phenyl-2-piperazinones containing other NMR-active nuclei, such as fluorine-19 (¹⁹F), heteronuclear NMR techniques are employed. ¹⁹F NMR is particularly useful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing excellent signal dispersion. wikipedia.org

In studies of fluorinated phenylpiperazine derivatives, ¹⁹F NMR has been used to confirm the presence and position of fluorine substituents. mdpi.comnih.govresearchgate.net For instance, the signal of a trifluoromethyl (CF₃) group has been observed around -60 ppm. mdpi.com Furthermore, coupling between fluorine and both proton and carbon nuclei can be observed in ¹H and ¹³C NMR spectra, respectively, providing additional structural information. mdpi.comacs.org The large chemical shift dispersion of ¹⁹F NMR makes it a sensitive probe for studying protein-ligand interactions and for fragment-based drug discovery. nih.govnih.govpsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

Common fragmentation pathways for phenylpiperazine derivatives involve the cleavage of the C-N bonds of the piperazine ring and the bond between the piperazine ring and the phenyl group. xml-journal.net For phenylpiperazines, common fragment ions are observed at m/z 119, 70, and 56. xml-journal.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.org This technique is crucial for confirming the identity of newly synthesized compounds. For example, HRMS has been used to confirm the elemental composition of various substituted piperazine derivatives, with the measured m/z values closely matching the calculated values. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is widely used for the analysis of complex mixtures, purity determination, and the identification of compounds in various matrices. nih.govnih.gov

In the context of this compound and its derivatives, LC-MS is employed to separate the target compound from impurities and starting materials, followed by its identification based on its retention time and mass spectrum. nih.govresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity of detection by monitoring characteristic fragmentation patterns. xml-journal.net For instance, LC-MS/MS methods have been developed for the qualitative and quantitative analysis of piperazine-type new psychoactive substances. xml-journal.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the secondary amine (N-H), the tertiary amide (lactam), the phenyl group, and the aliphatic carbon-hydrogen bonds within the piperazinone ring.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The secondary amine within the piperazinone ring should produce a moderate absorption band.

C=O Stretch: The carbonyl group of the lactam is a strong chromophore and will result in a prominent, sharp absorption band. The position of this band can be influenced by ring strain and hydrogen bonding. In related benzoyl piperazine structures, the carbonyl stretching band is observed in the range of 1633–1645 cm⁻¹. acs.org

Aromatic C-H Stretch: The C-H stretching vibrations of the phenyl group typically appear as a group of bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations within the benzene (B151609) ring usually give rise to several bands of varying intensity in the 1600–1450 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (-CH2-) groups in the piperazinone ring are expected just below 3000 cm⁻¹.

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds of the amine and amide are typically found in the 1250-1020 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the monosubstituted phenyl group are anticipated. For instance, in similar structures, characteristic peaks for monosubstituted benzene rings have been observed at 715–758 cm⁻¹ and 677–709 cm⁻¹. acs.org

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch 3350 - 3310 Medium
Lactam Carbonyl (C=O) Stretch 1680 - 1640 Strong
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aromatic C=C Stretch 1600 - 1450 Medium-Weak
Aliphatic C-H Stretch 2960 - 2850 Medium
C-N Stretch 1250 - 1020 Medium
Aromatic C-H (o.o.p.) Bend 770 - 730 and 710 - 690 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational features. While specific crystallographic data for this compound is not detailed in the provided results, analysis of closely related compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) offers significant insights into the expected solid-state structure. nih.gov

Table 2: Crystallographic Data for the Related Compound 1-(4-bromobenzoyl)-4-phenylpiperazine

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Piperazine Ring Conformation Chair
Dihedral Angle (between rings) 86.6 (1)°
N1—C11—C12—C13 Torsion Angle 46.4 (4)°

Data sourced from a study on a structurally similar compound. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. A validated RP-HPLC method for a related piperazine derivative involved chromatography on an octadecyl (C18) column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture. nih.govresearchgate.net UV detection is effective due to the presence of the phenyl chromophore; for a similar compound, a wavelength of 239 nm was used. nih.govresearchgate.net

This methodology allows for the separation of the main compound from impurities, starting materials, and byproducts. Furthermore, HPLC with a chiral stationary phase, such as a Daicel Chiralcel OD-H column, can be employed to separate enantiomers if a chiral synthesis is performed or if resolution of a racemic mixture is required. rsc.org

Table 3: Exemplar HPLC Conditions for Piperazine Derivative Analysis

Parameter Condition 1 Condition 2
Mode Reversed-Phase (RP-HPLC) Chiral Separation
Stationary Phase Octadecyl (C18) LiChrosorb Daicel Chiralcel OD-H
Mobile Phase Acetonitrile / Phosphate Buffer (pH 2) 2-Propanol / Hexane (10:90)
Detection UV at 239 nm UV at 209 nm
Application Purity Determination Enantiomeric Separation

Conditions adapted from methods for related piperazine compounds. nih.govresearchgate.netrsc.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical synthesis. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

In a study on a complex piperazine derivative, TLC was successfully used to separate the target compound from its decomposition products. researchgate.net The stationary phase used was silica (B1680970) gel coated plates (60 F254), and the mobile phase was a mixture of butanol, acetic acid, and water. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively assess the reaction's status. The appearance of a new spot corresponding to the product and the disappearance of the reactant spots indicate the progression and completion of the reaction. The relative polarity of the spots (indicated by their Rf values) provides information about the components of the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While the analysis of some higher boiling point or polar piperazines by GC-MS can sometimes require a derivatization step to increase volatility, it is a standard method for the identification of many piperazine derivatives. mdpi.comresearchgate.net

GC-MS analysis of piperazines is frequently performed using a capillary column like a DB-5ms. scholars.direct The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a characteristic mass spectrum that serves as a molecular fingerprint. For various piperazine derivatives, specific fragment ions are used for identification. For example, in the analysis of 1-benzylpiperazine (B3395278) (BZP), characteristic ions include m/z 91, 134, and 176. researchgate.net For this compound, one would expect a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the phenyl group and fragmentation of the piperazinone ring. This technique is invaluable for identifying impurities and characterizing related compounds within a sample. researchgate.netrsc.org

Computational and Theoretical Investigations of 4 Phenyl 2 Piperazinone Structures

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of 4-phenyl-2-piperazinone, revealing details about its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

While specific DFT studies exclusively on this compound are not widely available in the public domain, research on analogous compounds like 4-phenylpiperazine derivatives provides valuable insights. For instance, DFT calculations have been employed to analyze the electronic structure of novel piperazine-1,3,4-oxadiazole-quinoline hybrids. nih.gov These studies typically use methods like B3LYP with a suitable basis set to describe the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful tool to visualize the charge distribution and predict the reactive sites of a molecule. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).

For piperazine-containing compounds, MEP analysis helps in identifying the regions involved in intermolecular interactions. For example, in piperazine-citral sulfonyl derivatives, the MEP surface highlights the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding. researchgate.net In the context of this compound, the carbonyl oxygen of the piperazinone ring and the nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms, particularly those on the phenyl ring and the amine group, would exhibit positive potential. This information is crucial for understanding how the molecule interacts with biological targets.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are indispensable computational techniques for predicting and analyzing the interaction between a ligand, such as this compound, and a biological target, typically a protein.

Ligand-Protein Interaction Profiling

Docking studies on various phenylpiperazine derivatives have revealed key interaction patterns with different protein targets. These studies show that the phenylpiperazine scaffold can effectively bind to the active sites of various enzymes and receptors. For example, derivatives of phenylpiperazine have been docked into the active sites of topoisomerase II, showing potential anticancer activity. nih.gov In these interactions, the phenyl group often engages in hydrophobic interactions, while the piperazine (B1678402) ring can form hydrogen bonds and other polar interactions. nih.gov

In a study on KRAS inhibitors, the X-ray crystal structure of a compound bound to KRAS showed the piperazine moiety positioned in a cleft, allowing for ionic interactions and CH-π interactions. acs.org The specific interactions depend on the nature of the protein's active site and the substituents on the phenylpiperazine core. For this compound, the carbonyl group could act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket.

Prediction of Binding Affinities for Biological Targets

Molecular docking programs can predict the binding affinity of a ligand to a protein, often expressed as a docking score or binding energy. These predictions are valuable for screening large libraries of compounds and prioritizing candidates for experimental testing. For instance, docking studies on phenylpiperazine derivatives against various targets have shown a correlation between the predicted binding affinity and the experimentally determined biological activity. nih.gov

It is important to note that the accuracy of binding affinity prediction can vary depending on the docking algorithm and the force field used. Therefore, these predictions are often used in a qualitative or semi-quantitative manner to rank compounds rather than to determine absolute binding affinities.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its flexibility.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which has rotatable bonds, multiple conformations are possible. Understanding the preferred conformation in a biological environment is key to understanding its activity. The relative energies of different conformations, such as staggered and eclipsed forms, can be calculated to determine the most stable arrangements. youtube.comyoutube.com

Molecular dynamics simulations offer a more dynamic picture, simulating the movement of atoms and molecules over time. MD simulations of ligand-protein complexes can reveal the stability of the binding mode predicted by docking, the flexibility of the ligand within the binding site, and the key interactions that are maintained throughout the simulation. nih.gov For example, MD simulations of a benzofuran (B130515) derivative with a piperazine moiety in complex with an enzyme showed the stability of the complex and the key interactions maintained over the simulation time. acs.org Such studies are crucial for validating docking results and gaining a deeper understanding of the ligand-receptor interactions at an atomic level. nih.gov

In Silico Assessment of Drug-Likeness and Blood-Brain Barrier Permeability

Computational, or in silico, methods are pivotal in modern drug discovery for the early evaluation of a compound's potential as a drug candidate. These predictive models assess pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical for a drug's success. Key aspects of this assessment include evaluating a molecule's "drug-likeness" and its ability to cross the blood-brain barrier (BBB).

Drug-likeness is often initially evaluated using established guidelines like Lipinski's Rule of Five. nih.govnih.govpharmaffiliates.com This rule outlines specific physicochemical parameters that are common among orally active drugs. The parameters include molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors. nih.govnih.govpharmaffiliates.com Adherence to these guidelines suggests a higher probability of good oral bioavailability.

The ability of a compound to permeate the BBB is crucial for drugs targeting the central nervous system (CNS). nih.gov This property is influenced by factors such as the molecule's size, charge, and its topological polar surface area (TPSA), which quantifies the polar surface area of a molecule. Generally, compounds with lower TPSA values are more likely to cross the BBB. nih.gov

Despite the importance of these computational assessments, a thorough search of scientific literature and chemical databases did not yield specific in silico data for drug-likeness and blood-brain barrier permeability of the compound This compound . While studies on various derivatives of piperazine and piperazinone exist, providing computational analyses for those more complex molecules, the specific data for the parent compound This compound is not available in the reviewed sources. nih.govnih.gov

Therefore, the generation of detailed data tables for Lipinski's Rule of Five and BBB permeability predictions for This compound is not possible at this time due to the absence of published research findings for this specific chemical entity.

Structure Activity Relationship Sar Studies of 4 Phenyl 2 Piperazinone Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of 4-phenyl-2-piperazinone analogs can be finely tuned by introducing various substituents at different positions of the molecule. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Modifications to the phenyl ring at the N-4 position of the piperazinone core have a significant impact on biological activity. The nature and position of the substituent can dictate the potency and selectivity of the compound.

Research indicates that the presence of a halogen on the phenyl ring is often essential for inhibitory effects. researchgate.netpolyu.edu.hk For instance, in a series of analogs of FPMINT, a human equilibrative nucleoside transporter (ENT) inhibitor, the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine (B1678402) ring was found to be critical for inhibitory activity against both ENT1 and ENT2. researchgate.netpolyu.edu.hk The position of the substituent also plays a role; adding a chloride to the meta position of a benzene (B151609) moiety restored inhibitory activity for ENT1 but not ENT2. polyu.edu.hk

In other studies, a clear preference for certain substitution patterns has been observed. For example, in a series of ursolic acid derivatives incorporating a piperazine moiety, para-substituted analogs on the phenyl ring were found to be more important for antiproliferative activity than meta-substituted ones. tandfonline.com Furthermore, SAR studies on podophyllotoxin (B1678966) piperazine derivatives revealed that compounds with electron-withdrawing groups (such as F, Cl, NO₂, CF₃) on the phenyl ring generally exhibited greater inhibitory activities than those with electron-donating groups (like OMe, Me). tandfonline.com

The following table summarizes the effects of phenyl ring modifications in a series of FPMINT analogs on nucleoside transporter inhibition. researchgate.netpolyu.edu.hk

Compound Modification Effect on ENT1 Inhibition Effect on ENT2 Inhibition
Replacement of naphthalene (B1677914) with benzeneAbolishedAbolished
Addition of meta-Chloride to benzeneRestoredNo effect
Addition of meta-Methyl to benzeneRegainedRegained
Addition of para-Ethyl to benzeneRegainedRegained
Addition of para-Oxymethyl to benzeneRegainedRegained
Presence of halogen on fluorophenyl moietyEssential for activityEssential for activity

Substitutions on the nitrogen atoms of the piperazine ring are a key strategy for modulating the pharmacological properties of this compound derivatives. The nitrogen at the N-1 position can be readily modified to introduce hydrogen bond acceptors and hydrophobic groups, while the N-4 nitrogen can act as a basic amine, influencing the compound's pKa and, consequently, its pharmacokinetic profile. nih.gov

The electronic properties of substituents on the piperazine nitrogen can significantly affect potency. In a study optimizing KRAS inhibitors, various N-substitutions were investigated to tune the basicity of the piperazine ring. acs.org While some substitutions were tolerated, the introduction of a highly electron-withdrawing trifluoroethyl group led to a more than 100-fold decrease in potency, highlighting the sensitivity of the target interaction to the basicity of the piperazine nitrogen. acs.org

In a series of anti-Alzheimer's disease candidates, the substituent on the piperazine nitrogen was crucial for activity. The most promising compound featured an N-(2-hydroxyethyl)piperazine moiety, which effectively occupied the substrate channel of the acetylcholinesterase (AChE) enzyme and the catalytic cleft of the BACE-1 enzyme. acs.org This indicates that the N-substituent can play a direct role in binding to the target protein.

The table below illustrates the impact of N-1 substitutions on the potency of KRAS inhibitors. acs.org

N-1 Substituent Calculated pKa Relative Potency
Methyl7.95Tolerated
Ethyl7.98Tolerated
Isopropyl7.30Tolerated
Trifluoroethyl4.06>100-fold reduction

The length and flexibility of linkers connecting the piperazinone core to other chemical moieties are critical determinants of biological activity. An optimal linker length allows the functional groups to adopt the correct orientation for binding to the target.

In the development of bis-epipodophyllotoxins, the length of a methylene (B1212753) linker connecting two piperazine rings was systematically varied. The inhibitory activity against K562 cells increased as the linker length increased, reaching an optimum at eight methylene groups, after which the activity decreased. tandfonline.com This suggests that a specific distance between the two pharmacophoric groups is required for optimal bis-intercalation into the DNA-topoisomerase IIb ternary complex. tandfonline.com

Conversely, in a series of sigma receptor ligands, lengthening a linker between a piperazine and a phenyl ring from two to three carbon atoms resulted in a dramatic reduction in affinity. nih.gov This was attributed to the longer linker forcing a hydroxyl group into an unfavorable position within a hydrophobic pocket of the receptor. nih.gov These findings underscore that the effect of linker length is highly dependent on the specific target and the nature of the interacting functional groups.

The three-dimensional arrangement of atoms in a molecule can have a profound effect on its biological activity. Stereoisomers of this compound derivatives often exhibit different potencies and selectivities due to the specific steric requirements of their biological targets.

In a study of anti-influenza compounds, analogs of nucleozin (B1677030) were synthesized incorporating a rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) system as a piperazine surrogate. The two diastereomers, (1S,4S) and (1R,4R), showed different biological activities, highlighting the importance of the stereochemical configuration of the bicyclic core for binding to the viral nucleoprotein. plos.org

Similarly, for certain anti-Alzheimer's compounds, although in vitro results showed one analog to be more effective than another, molecular docking studies revealed that the less active compound formed more molecular interactions. acs.org This discrepancy suggests that stereochemical and conformational factors, which influence how a molecule fits into a binding pocket, are crucial for achieving optimal activity. acs.org

Pharmacophore Development and Optimization for this compound Analogs

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound analogs, several pharmacophore models have been developed to guide the design of new, more potent inhibitors.

A classical pharmacophore model for sigma-1 receptor (S1R) ligands suggests the presence of two hydrophobic pockets connected by a central basic core, which acts as a positive ionizable group. nih.gov In this model, the piperazine nitrogen serves as the basic center, while moieties such as a 4-phenylpiperazine tail and a benzyl (B1604629) group can occupy the primary and secondary hydrophobic regions, respectively. nih.gov

In the context of anti-Alzheimer's drug discovery, a 2-benzoylbenzofuran structure has been identified as a valuable pharmacophore core. acs.org For dual inhibitors of AChE and BACE-1, a "tubular form with a stopper" model has been proposed. This model suggests that a bulky group can block the entrance to the AChE active site, while the rest of the molecule interacts with the catalytic cleft of BACE-1. acs.org The development of such models is crucial for the rational design and optimization of new lead compounds. polyu.edu.hk

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel compounds and to gain insight into the structural features that are important for activity.

A QSAR study on a series of hypotensive 1,4-disubstituted piperazines found that the resonance and hydrophobic parameters of the aryl substituents were important for their activity. nih.gov The similarity of these parameters in describing the variance of 5-HT₂A receptor binding affinities suggested a possible role for these receptors in the hypotensive action of the compounds. nih.gov

In another study, a QSAR model was developed for piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov The model, which had high predictive accuracy (r²=0.962), identified three key descriptors: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov This model indicated that increasing the exposed partial negative surface area enhances inhibitory activity, while the area of the molecular shadow is inversely proportional to activity. nih.gov Such models are invaluable for the rational design of new inhibitors. plos.org

Regioselectivity Considerations in SAR Elucidation

The exploration of regioselectivity in the SAR of this compound and its analogs reveals that even subtle changes in substituent positioning can lead to significant shifts in biological outcomes. Research across various therapeutic areas, including neuroscience and infectious diseases, has consistently highlighted the importance of where a functional group is located on the molecular scaffold.

For instance, in the development of agents targeting the central nervous system, the substitution pattern on the phenyl ring of piperazine-containing compounds is a key determinant of their pharmacological profile. Studies on mono-substituted 4-phenylpiperazines have shown that the position of a substituent on the aromatic ring is critical for their effects on the dopaminergic system. frontiersin.org While not directly focused on the 2-piperazinone series, these findings underscore the principle that the ortho, meta, or para positioning of a substituent governs the interaction with receptors and enzymes, ultimately defining the compound's activity. frontiersin.org

Similarly, in the context of antimycobacterial agents, the substitution pattern on the N-phenyl ring of piperazine derivatives has been shown to be a important factor. The presence of electron-withdrawing or electron-donating groups at specific positions can dramatically alter the compound's efficacy against various Mycobacterium strains. For example, in a series of N-(substituted phenyl)-piperazine-based conjugates, the presence of a 3,4-dichloro substitution on the phenyl ring resulted in potent activity against Mycobacterium tuberculosis. mdpi.com This highlights the sensitivity of the biological target to the electronic and steric properties conferred by the regiochemical arrangement of substituents.

Furthermore, investigations into inhibitors of human equilibrative nucleoside transporters (ENTs) based on a 4-phenylpiperazine scaffold have demonstrated the critical role of substituent placement. In a series of analogs, the presence of a halogen substituent on the fluorophenyl moiety was found to be essential for inhibitory activity against both ENT1 and ENT2. researchgate.net The position of this halogen, whether ortho, meta, or para, in conjunction with substitutions on other parts of the molecule, fine-tunes the potency and selectivity of these inhibitors. researchgate.net

These examples from related piperazine classes strongly suggest that a systematic exploration of regiochemistry is paramount in the development of this compound derivatives. The data presented in the following table summarizes key research findings where the position of substituents significantly impacts the biological activity of piperazine-containing compounds, offering valuable insights for the rational design of novel this compound-based therapeutic agents.

Compound ClassSubstituent PositionBiological Target/ActivityKey Findings
Mono-substituted 4-phenylpiperazinesPhenyl ring (ortho, meta, para)Dopaminergic systemThe position of the substituent is critical for modulating effects on the dopaminergic system. frontiersin.org
N-(Substituted phenyl)-piperazine conjugatesPhenyl ring (e.g., 3,4-dichloro)AntimycobacterialSpecific substitution patterns are crucial for potent activity against Mycobacterium tuberculosis. mdpi.com
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogsFluorophenyl moietyHuman Equilibrative Nucleoside Transporters (ENTs)A halogen substituent on the fluorophenyl ring is essential for inhibitory activity. researchgate.net

Mechanistic Investigations and Biological Target Modulation by 4 Phenyl 2 Piperazinone Derivatives

Exploration of Molecular Mechanisms of Action

The molecular mechanism of action of 4-phenyl-2-piperazinone derivatives is multifaceted and largely depends on the specific substitutions made to the core structure. The phenyl group can enhance the binding affinity of these compounds to the hydrophobic pockets of target proteins, while the piperazine (B1678402) ring is crucial for forming hydrogen bonds and other non-covalent interactions. This versatility allows for the design of derivatives that can act as inhibitors or modulators of various biological targets, including enzymes and receptors.

For instance, certain piperazine derivatives have shown potential in inhibiting the growth of Mycobacterium tuberculosis, with some demonstrating minimum inhibitory concentrations (MIC) as low as 3.80 μM. The introduction of lipophilic groups into the piperazine structure has been linked to this enhanced anti-tuberculosis activity.

Interaction with Enzyme Systems

Derivatives of the broader piperazine class have been extensively studied as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. One of the primary mechanisms of anticancer activity for piperazine derivatives is the inhibition of various kinases, including anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). nih.gov

In silico studies have suggested that certain N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives, which contain a piperazine moiety, could act as moderate kinase inhibitors. pharmacophorejournal.com Furthermore, specific 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have demonstrated significant, dose-dependent inhibition of both EGFR and HER2 kinases. chemmethod.com For example, compound 12 in one study showed superior HER2 inhibition, achieving almost complete inhibition at a concentration of 500 nM, which was comparable to or better than the standard dual inhibitor, lapatinib. chemmethod.com

CompoundTarget KinaseIC50 (µg/mL)Cell Line
Compound 12 EGFR/HER26.75 ± 0.36SKBR3
7.61 ± 0.44TZB_SKBR3
Compound 14 EGFR/HER28.92 ± 0.61SKBR3
9.53 ± 0.49TZB_SKBR3
Lapatinib EGFR/HER2Not explicitly stated, but used as a standard.Not applicable
Trastuzumab (TZB) HER27.58 ± 0.42SKBR3
25.89 ± 1.34TZB_SKBR3
This table showcases the half-maximal inhibitory concentration (IC50) values of specific quinazoline (B50416) derivatives against different breast cancer cell lines, indicating their potential as dual EGFR/HER2 inhibitors.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine (B1211576) and serotonin (B10506). frontiersin.org Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders.

Studies on para-substituted 4-phenylpiperazines have revealed structure-activity relationships for MAO inhibition. nih.gov It was found that para-substituents with a low dipole moment increased the affinity for MAO-A, while those with a high dipole moment resulted in weak or no affinity. Conversely, for MAO-B, the polarity and bulk of the para-substituent were critical, with large, hydrophobic substituents leading to high affinity. nih.gov A linear correlation was observed between the affinity for MAO-A and the levels of dopamine metabolites in the rat striatum. nih.gov

Further research on 4-phenylpiperidine (B165713) derivatives, a related class of compounds, showed that MAO-B preferentially oxidizes derivatives with substitutions at the 3rd position of the piperidine (B6355638) ring, whereas MAO-A favors derivatives with substitutions at the 4th position. nih.gov

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. biomedpharmajournal.org Phenylpiperazine derivatives have been investigated for their potential as alpha-amylase inhibitors.

In one study, several N-phenyl piperazine derivatives were synthesized and evaluated for their α-amylase inhibitory activity. biomedpharmajournal.org At a concentration of 100 µg/mL, compounds P7 and P22 achieved 50% inhibition of α-amylase. The inhibitory potential followed the order of P7 > P22 > P6. biomedpharmajournal.org Molecular docking studies complemented these findings, highlighting the potential of these derivatives as α-amylase inhibitors. biomedpharmajournal.org Another study on phenylsulfonyl piperazine derivatives also showed significant α-amylase inhibition, with one compound exhibiting a higher inhibitory percentage than the standard drug acarbose. cumhuriyet.edu.tr

Compoundα-Amylase Inhibition (%) at 100 µg/mL
P7 ~50%
P22 ~50%
P6 Slightly less than 50%
This table illustrates the percentage of alpha-amylase inhibition by different N-phenyl piperazine derivatives at a specific concentration, indicating their potential for development as antidiabetic agents.

Receptor Binding and Modulation

Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic drugs. Piperazine derivatives have been a rich source of compounds that interact with serotonin receptors.

Research on 1,2,4-trisubstituted piperazine derivatives has shown that some of these compounds exhibit a higher affinity for 5-HT2A receptors compared to their 1,4-disubstituted counterparts, while maintaining or slightly improving their affinity for 5-HT1A receptors. nih.gov Some of these trisubstituted piperazines were identified as postsynaptic 5-HT1A partial agonists. nih.gov

A novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has demonstrated anxiolytic-like and antidepressant-like activities that are mediated by the serotonergic system. benthamdirect.com The anxiolytic effects were blocked by pretreatment with a 5-HT1A receptor antagonist (WAY-100635), indicating the involvement of this receptor subtype. benthamdirect.com

Dopamine Receptor (e.g., D2, D3, D4) Agonism/Antagonism

Derivatives of this compound have been investigated for their interaction with dopamine receptors, which are crucial in various neurological processes. These receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. D2-like receptors, which are G protein-coupled receptors (GPCRs), typically inhibit the production of cyclic AMP (cAMP) upon activation. nih.gov

Research has focused on synthesizing and evaluating phenylpiperazine analogs for their binding affinity and selectivity towards D2, D3, and D4 receptor subtypes. nih.govsigmaaldrich.com For instance, a series of 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one derivatives were developed and tested for their affinity for the D4 receptor. One of these compounds demonstrated high affinity for the D4 receptor (pKi = 8.54) and significant selectivity over D2 and D3 receptors. nih.gov In functional assays, this compound acted as a partial agonist for D4R-Gi protein activation and as an antagonist for β-arrestin recruitment. nih.gov

Further modifications to the chemical structure have led to the discovery of potent and selective D4 receptor antagonists. For example, the antagonist '24' from one study showed very high affinity and selectivity for the D4 receptor over the D2 and D3 subtypes. nih.gov In contrast, other derivatives, such as those with a 2-pyridyl substitution, exhibited a biased profile, acting as partial agonists at the D4R Gi-/Go-protein activation pathway while being antagonists for β-arrestin recruitment. nih.gov

The binding affinities of various substituted N-phenylpiperazine analogs at human D2 and D3 dopamine receptors have been determined using competitive radioligand binding techniques. nih.gov The results indicated that certain structural variations significantly influence binding affinity and selectivity. nih.gov

Compound/DerivativeReceptor TargetActivity ProfilepKi / Ki ValuesSelectivity Ratios
1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (6)D4Partial Agonist (Gi protein), Antagonist (β-arrestin)pKi = 8.54D2/D4 = 380, D3/D4 = 457
Compound 24D4Antagonist-D2/D4 = 8318, D3/D4 = 3715
Compound 29 (2-pyridyl derivative)D4Partial Agonist (Gi/Go protein), Antagonist (β-arrestin)--
Compounds 3a-fD2, D3Low AffinityKi = 349–7522 nM (D2), Ki = 96–1413 nM (D3)1.0–7.5-fold (D3 vs D2)

Protease-Activated Receptor 1 (PAR1) Antagonism

The this compound scaffold has been explored for its potential to yield antagonists of Protease-Activated Receptor 1 (PAR1), a key player in thrombosis and platelet aggregation. nih.govmdpi.com Synthetic efforts have focused on creating derivatives that can effectively inhibit the action of thrombin on PAR1. nih.gov

A series of piperazinone derivatives derived from a Phe-Gly dipeptide were synthesized and evaluated for their ability to inhibit human platelet aggregation induced by a PAR1 agonist. nih.gov These compounds incorporated an aromatic urea (B33335) moiety and a basic amino acid. nih.gov The synthetic strategy involved several steps, including the coupling of a protected basic amino acid to the piperazinone core, followed by the formation of the aromatic urea and subsequent deprotection. nih.gov

In these studies, the antagonist activity was assessed by measuring the inhibition of platelet aggregation. While some of the initial derivatives showed moderate activity, further structural modifications were pursued to enhance their potency. nih.gov For example, analogs were created where the basic amino acid side chain was relocated, and different arylureido groups were introduced. nih.gov Despite these efforts, the newly synthesized compounds did not exhibit significant biological activity in the final evaluation. mdpi.com

Voltage-Gated Sodium Channel (VGSC) Modulation

The this compound structural motif is related to compounds that have been investigated as modulators of voltage-gated sodium channels (VGSCs). nih.govresearchgate.net VGSCs are critical for neurotransmission, and their modulation can have significant therapeutic implications for neurological disorders. nih.govresearchgate.net

Research in this area has drawn inspiration from marine alkaloids, such as clathrodin, to design and synthesize new analogs with VGSC blocking activity. nih.govresearchgate.net A study involving substituted 4-phenyl-2-aminoimidazoles and 4-phenyl-4,5-dihydro-2-aminoimidazoles, which share a core structural similarity with this compound, tested their ability to block various human NaV channel isoforms (NaV1.3, NaV1.4, NaV1.7, and NaV1.5). nih.gov

Several of these compounds demonstrated promising activity in the mid-micromolar range, with some showing moderate isoform selectivity. nih.govresearchgate.net The most significant results were observed for the NaV1.3 channel, where four compounds had IC₅₀ values below 15 μM. nih.gov Electrophysiological studies revealed that these active compounds act as state-dependent modulators, preferentially binding to the open-inactivated states of the channels. nih.govresearchgate.net

Compound ClassTarget Channel(s)ActivityPotencyMechanism of Action
Substituted 4-phenyl-2-aminoimidazolesNaV1.3, NaV1.4, NaV1.7BlockadeIC₅₀ < 15 μM for 4 compounds on NaV1.3State-dependent modulation (binds to open-inactivated states)

Investigation of Cellular Pathways and Signaling Cascades

The interaction of this compound derivatives with their biological targets initiates a cascade of intracellular signaling events. For compounds targeting dopamine receptors, which are G protein-coupled receptors (GPCRs), the primary signaling pathway affected is the adenylyl cyclase pathway. nih.govnih.gov

Activation of D2-like dopamine receptors (D2, D3, D4) by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov Conversely, antagonists at these receptors would block this effect. Some this compound derivatives have shown a biased agonism, where they act as partial agonists for G-protein activation (leading to decreased cAMP) while simultaneously acting as antagonists for β-arrestin recruitment, another important signaling pathway for GPCRs. nih.gov

In the context of PAR1 antagonism, the targeted cellular pathway is the Gq-mediated signaling cascade. nih.gov Activation of PAR1 by its agonist, thrombin, stimulates the Gq protein, which in turn activates phospholipase C. This leads to the generation of inositol (B14025) phosphates (like IP1) and an increase in intracellular calcium (Ca²⁺) mobilization, ultimately causing platelet aggregation. nih.govnih.gov The antagonistic this compound derivatives were designed to block this cascade, thereby inhibiting platelet aggregation. nih.gov

For VGSC modulators, the interaction directly affects the ion channel's function, altering the flow of sodium ions across the cell membrane. nih.govresearchgate.net This modulation of ion flux has downstream effects on cellular excitability and neurotransmission. The state-dependent nature of the block by some 4-phenyl-2-aminoimidazole analogs indicates a sophisticated interaction with the channel's gating machinery. nih.govresearchgate.net

Compound Class/DerivativeTargetPrimary Cellular PathwayKey Signaling MoleculesCellular Outcome
Phenylpiperazine derivativesDopamine D2-like ReceptorsG protein-coupled signalingcAMP, β-arrestinModulation of neuronal activity
Phe-Gly dipeptide-derived piperazinonesPAR1Gq-mediated signalingInositol phosphates (IP1), Ca²⁺Inhibition of platelet aggregation
Substituted 4-phenyl-2-aminoimidazolesVoltage-Gated Sodium ChannelsIon channel modulationNa⁺ ionsAltered cellular excitability

Applications and Future Directions in 4 Phenyl 2 Piperazinone Research

Utility as Pharmaceutical Intermediates and Building Blocks

The 4-phenyl-2-piperazinone core is a key intermediate in the synthesis of more complex pharmaceutical compounds. Its structure allows for modifications at several positions, enabling the creation of libraries of analogs with varied physicochemical properties and biological targets. The phenyl group can be substituted to enhance binding to hydrophobic pockets in target proteins, while the piperazine (B1678402) ring can engage in hydrogen bonding and other interactions.

The versatility of the piperazine moiety, a six-membered ring with two nitrogen atoms at opposite positions, is well-established in drug discovery. ijrrjournal.comresearchgate.net A minor change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. ijrrjournal.com This principle is actively exploited in the design of new therapeutic agents.

Derivatives of phenylpiperazine have been synthesized and evaluated for a range of biological activities, including acaricidal, nih.govnih.gov anticancer, ontosight.ainih.gov anti-inflammatory, ontosight.ai and antimicrobial effects. ontosight.airesearchgate.net For instance, a series of 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid derivatives have been synthesized to probe the hydrophobic pocket of the NMDA receptor. ijrrjournal.com

Furthermore, piperazine derivatives are integral to the development of drugs targeting the central nervous system (CNS). researchgate.net They have been investigated for their potential as antipsychotics, antidepressants, and anxiolytics. researchgate.net For example, a new piperazine derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008), has demonstrated anxiolytic-like activity in preclinical studies, potentially through interaction with the serotonergic pathway. nih.gov Similarly, novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have shown antidepressant-like effects in animal models. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. A common approach includes the cyclization of appropriate precursors to form the piperazine ring, followed by N-substitution to introduce desired functional groups. nih.govnih.gov For example, an improved method for preparing 4-methyl-2-phenyl piperazine has been developed using inexpensive reagents and resulting in higher yields. researchgate.net

Table 1: Examples of Biologically Active Phenylpiperazine Derivatives

Derivative ClassTherapeutic Target/ActivityResearch Finding
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivativesAcaricidalExhibited good acaricidal activity against various mite species. nih.govnih.gov
4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008)Anxiolytic-likeShowed anxiolytic-like activity in mice, likely involving the serotonergic system. nih.gov
1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivativesAntidepressant-likeSignificantly shortened immobility time in behavioral tests in mice, suggesting antidepressant potential. nih.gov
Phenylpiperazine derivatives of 1,2-benzothiazineAnticancerDemonstrated cytotoxicity against breast adenocarcinoma cells, with some compounds showing synergistic effects with doxorubicin. nih.gov
6-substituted piperazine/phenyl-9-cyclopentyl containing purine (B94841) nucleobase analogsAnticancerShowed potent anticancer activity in liver cancer cells by inducing apoptosis via Src inhibition. nih.gov

Design and Development of PROTACs Incorporating this compound Motifs

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins. nih.gov These bifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. explorationpub.com The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. nih.govnih.gov

The incorporation of rigid heterocyclic scaffolds like piperazine into PROTAC linkers has emerged as a strategy to improve their performance. nih.govexplorationpub.com A piperazine ring can enhance the rigidity of the linker, which may lead to a more stable ternary complex and potent protein degradation. nih.gov Additionally, the basic nitrogen atoms in the piperazine ring can be protonated, which can improve the aqueous solubility of the PROTAC. nih.govresearchgate.net

The protonation state of the piperazine ring is influenced by the chemical groups in its vicinity, and slight modifications to the linker can alter its pKa. researchgate.net This highlights the importance of careful linker design in PROTAC development. Researchers have investigated how modifying the length, nature, and anchoring groups of the linker affects the protonation state of the incorporated piperazine. researchgate.net

The use of piperazine-containing linkers is prevalent in PROTAC design. researchgate.net For example, PD 4'-piperazine is a stable cereblon ligand that can be used to develop PROTACs with improved stability and potency compared to those synthesized using traditional immunomodulatory imide drug (IMiD) analogs. bio-techne.com

Table 2: Role of Piperazine in PROTAC Design

FeatureAdvantageReference
Rigidity Can lead to a more stable ternary complex and potent protein degradation. nih.gov
Solubility The basic nitrogen atoms can be protonated, improving aqueous solubility. nih.govresearchgate.net
Modulation The pKa of the piperazine can be tuned by modifying the linker, allowing for optimization of physicochemical properties. researchgate.net

Strategies for Enhancing Selectivity and Potency of this compound Analogs

A key focus in the development of this compound analogs is the enhancement of their selectivity and potency. This is achieved through systematic structure-activity relationship (SAR) studies, where modifications are made to the core scaffold and the effects on biological activity are evaluated.

One strategy involves the introduction of various substituents onto the phenyl ring and the piperazine nitrogen. For example, in the development of pan-KRAS inhibitors, optimization of the phenyl piperazine ring system led to significant improvements in activity. acs.org Introducing an axial methyl substituent resulted in a 10-fold increase in potency. acs.org Further investigation into N-substitutions with different electronic properties helped to fine-tune the basicity of the piperazine and its interaction with the target protein. acs.org

In another study on purine nucleobase analogs, the removal of a sulfonyl group on the piperazine ring was investigated to determine its impact on anticancer activity. nih.gov The synthesis of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives revealed that the nature of the substituent on the phenyl ring significantly influenced cytotoxicity. nih.gov

Molecular docking and dynamics simulations are also employed to understand the binding interactions of these analogs with their targets, guiding the rational design of more potent and selective compounds. nih.gov For instance, docking studies of purine analogs with kinases like ALK and BTK helped to elucidate the binding modes and identify key interactions. nih.gov

Integration of Multidisciplinary Approaches in this compound Drug Discovery

The successful development of drugs based on the this compound scaffold relies on the integration of multiple scientific disciplines. This includes:

Medicinal Chemistry: For the design and synthesis of novel analogs with improved pharmacological properties. researchgate.net

Pharmacology: To evaluate the in vitro and in vivo efficacy and mechanism of action of the synthesized compounds. nih.govnih.gov

Computational Chemistry: To perform molecular modeling, docking, and simulation studies to guide rational drug design and understand structure-activity relationships. nih.gov

Structural Biology: To determine the three-dimensional structures of ligand-protein complexes, providing insights into binding interactions. acs.org

Cell and Molecular Biology: To investigate the cellular effects of the compounds, such as induction of apoptosis and effects on signaling pathways. nih.gov

This multidisciplinary approach enables a comprehensive evaluation of this compound derivatives and accelerates the identification and optimization of promising drug candidates. The continued application of these integrated strategies holds significant promise for the future development of novel therapeutics based on this versatile scaffold.

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